molecular formula C20H20N2O B12680280 2-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline CAS No. 318-97-8

2-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline

Cat. No.: B12680280
CAS No.: 318-97-8
M. Wt: 304.4 g/mol
InChI Key: XRJTZHYLYFIJKG-CSKARUKUSA-N
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Description

2-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline is a complex organic compound that features a quinoline moiety attached to a dimethylamino group via a vinyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline typically involves the reaction of 2-methoxy-N,N-dimethylaniline with a quinoline derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

2-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline exerts its effects is primarily through interaction with biological targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in the biosynthesis of nucleic acids, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline is unique due to the combination of the methoxy and dimethylamino groups with the quinoline moiety, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique optical characteristics .

Properties

CAS No.

318-97-8

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

2-methoxy-N,N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline

InChI

InChI=1S/C20H20N2O/c1-22(2)19-11-9-15(14-20(19)23-3)8-10-16-12-13-21-18-7-5-4-6-17(16)18/h4-14H,1-3H3/b10-8+

InChI Key

XRJTZHYLYFIJKG-CSKARUKUSA-N

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)OC

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)OC

Origin of Product

United States

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